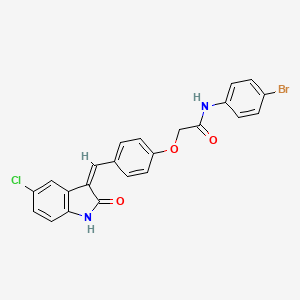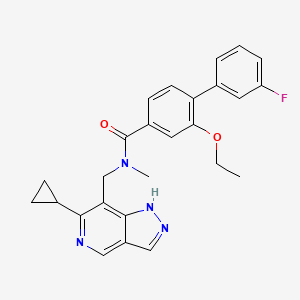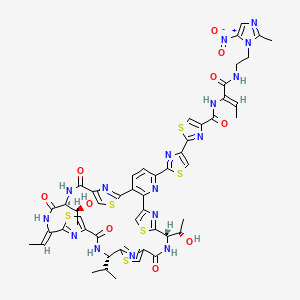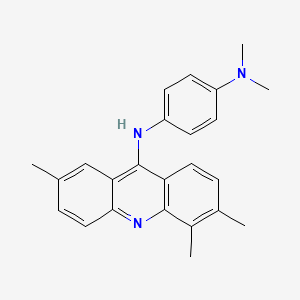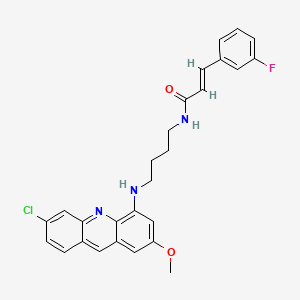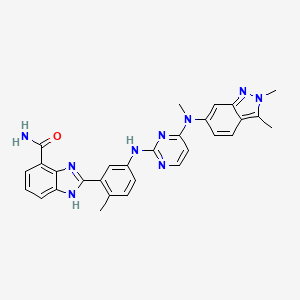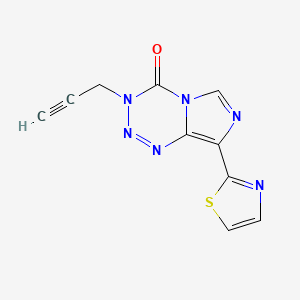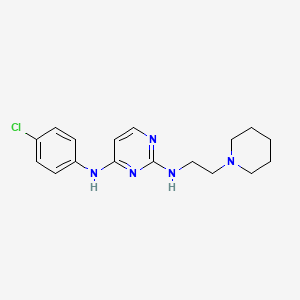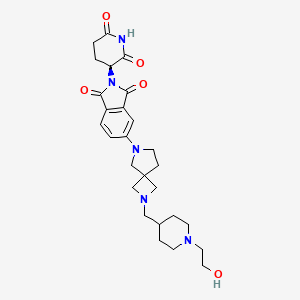
E3 Ligase Ligand-linker Conjugate 105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 105 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. By recruiting the E3 ligase, this conjugate enables the ubiquitination and subsequent proteasomal degradation of the target protein, making it a valuable tool in drug discovery and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 105 involves several steps, starting with the preparation of the ligand and the linker. The ligand is typically synthesized through a series of organic reactions, including amide bond formation and esterification. The linker is then attached to the ligand using a coupling reaction, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The linker or ligand can be substituted with different chemical groups to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified versions of the original conjugate, with changes in the ligand or linker structure. These modifications can enhance the compound’s stability, binding affinity, or specificity for the target protein .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 105 has a wide range of scientific research applications:
Chemistry: Used in the development of new PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Holds potential for the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: Employed in the production of therapeutic agents and the development of new drug candidates
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 105 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the pathways involved include the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 105 include other PROTACs that utilize different E3 ligase ligands and linkers. Examples include:
Von Hippel-Lindau (VHL) ligands: Used in PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) ligands: Employed in PROTACs for the degradation of various oncogenic proteins.
MDM2 ligands: Utilized in PROTACs targeting p53
Uniqueness
This compound is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness allows for the selective targeting of specific proteins that may not be effectively degraded by other PROTACs .
Properties
Molecular Formula |
C27H35N5O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-15-27(16-30)7-10-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)/t22-/m0/s1 |
InChI Key |
IAENERKJXQYWBP-QFIPXVFZSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


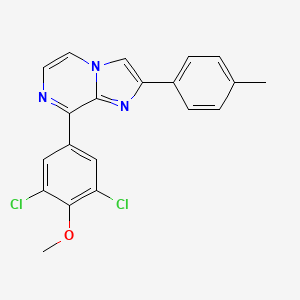
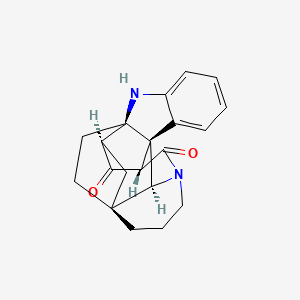
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
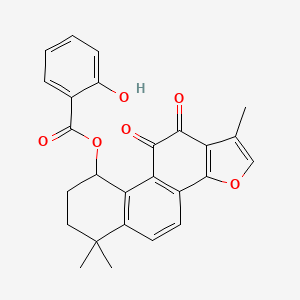
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
